2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
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Overview
Description
2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic, heterocyclic, and azetidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazin-2-yl-1,2,4-oxadiazole: This might involve the cyclization of a suitable hydrazide with a nitrile oxide.
Azetidine ring formation: This could be achieved through the reaction of an appropriate amine with a β-lactam precursor.
Coupling reactions: The final step might involve coupling the azetidine derivative with a phenyl-substituted butanone under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or butanone moieties.
Reduction: Reduction reactions could target the oxadiazole ring or the ketone group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Compounds with similar structures are often studied for their potential antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
Drug development: The compound might be investigated for its potential as a therapeutic agent, particularly if it shows promising biological activities.
Industry
Material science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:
Molecular targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethan-1-one: A similar compound with a shorter carbon chain.
2-Phenyl-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one: A similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one might lie in its specific combination of functional groups and the resulting biological activities or chemical properties.
Properties
IUPAC Name |
2-phenyl-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-15(13-6-4-3-5-7-13)19(25)24-11-14(12-24)18-22-17(23-26-18)16-10-20-8-9-21-16/h3-10,14-15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMFXDMCGKJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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